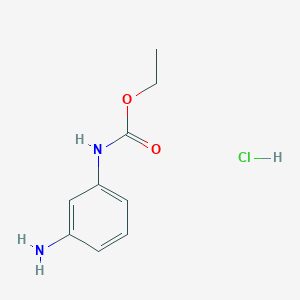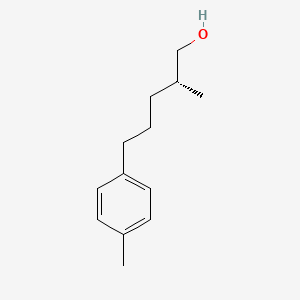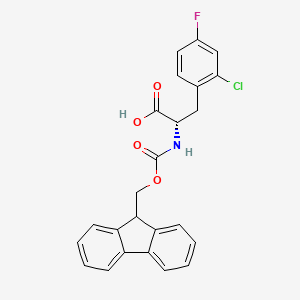
Fmoc-L-2-Chloro-4-fluorophe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-2-Chloro-4-fluorophe is a fluorinated amino acid . Its IUPAC name is (2S)-3-(2-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid . It has a molecular formula of C24H19ClFNO4 and a molecular weight of 439.86 .
Synthesis Analysis
The synthesis of Fmoc-L-2-Chloro-4-fluorophe involves the use of 9-Fluorenylmethoxycarbonyl (Fmoc) group in chemical peptide synthesis . The Fmoc group is used for the protection of the Na-amino group of an activated incoming amino acid . The Fmoc group is base-labile and allows for very rapid and highly efficient synthesis of peptides .
Chemical Reactions Analysis
The chemical formation of the peptide bond in the synthesis of Fmoc-L-2-Chloro-4-fluorophe requires not only the activation of the carboxyl group of an amino acid but also the protection of the Na-amino group . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Physical And Chemical Properties Analysis
Fmoc-L-2-Chloro-4-fluorophe has a density of 1.4±0.1 g/cm3 . Its boiling point is 639.9±55.0 °C at 760 mmHg . It should be stored at 2-8 °C .
科学的研究の応用
Hydrogelation and Gelators
Fmoc-K (Fmoc) is a low molecular weight gelator (LMWG) that forms hydrogels. Unlike other Fmoc-functionalized amino acids, Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation, meaning it can form gels in both aqueous and organic environments. The self-assembly of Fmoc-K (Fmoc) is driven by aromatic π–π stacking and hydrogen bonding interactions. These properties make it valuable for designing synthetic gelators for various applications .
Drug Delivery Systems
Fmoc-K (Fmoc) can serve as a drug carrier due to its gelation properties. Its high thermal stability (up to 100 °C) even at low concentrations (0.1 wt%) makes it suitable for encapsulating and delivering drugs. Researchers have explored its potential in controlled drug release systems .
Thixotropic Behavior
Thixotropy refers to the reversible transformation of a gel from a solid-like state to a fluid-like state under mechanical stress. Fmoc-K (Fmoc) exhibits thixotropic behavior, which could be advantageous in applications where controlled flow properties are needed .
Dye Removal
Fmoc-K (Fmoc) has been investigated for its ability to remove dyes from aqueous solutions. Its gelation properties could be harnessed for environmental remediation or wastewater treatment .
Cell Viability
Studies have assessed the biocompatibility of Fmoc-K (Fmoc) with specific cell types. Its viability and interaction with cells make it a potential candidate for tissue engineering or drug delivery to specific cell populations .
Other Potential Applications
While not extensively explored, Fmoc-K (Fmoc) may have additional applications. Researchers could investigate its use in areas such as tissue scaffolds, wound healing, or biosensors.
作用機序
Target of Action
Fmoc-L-2-Chloro-4-fluorophe is primarily used in peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the synthesis process .
Mode of Action
The Fmoc (9-fluorenylmethyloxycarbonyl) group in Fmoc-L-2-Chloro-4-fluorophe acts as a temporary protecting group for the amino group of an amino acid during peptide synthesis . This protection allows for the selective addition of other amino acids to the peptide chain without unwanted side reactions . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . During SPPS, the Fmoc group is removed by a base, usually piperidine, allowing the next amino acid in the sequence to be added . This process is repeated until the desired peptide sequence is achieved .
Pharmacokinetics
It’s known that the compound is stable under acidic conditions and can be rapidly removed by a base . This suggests that the compound’s bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be significantly influenced by the pH of the environment.
Result of Action
The result of Fmoc-L-2-Chloro-4-fluorophe’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino group during synthesis, Fmoc-L-2-Chloro-4-fluorophe allows for the precise assembly of complex peptides .
Action Environment
The action of Fmoc-L-2-Chloro-4-fluorophe is influenced by environmental factors such as pH and temperature . The compound is stable under acidic conditions and is removed by a base . Therefore, the pH of the environment can significantly impact the efficacy of Fmoc-L-2-Chloro-4-fluorophe. Additionally, proper storage guidelines include keeping it in a cool, dry place away from oxidizing agents or sources of ignition .
Safety and Hazards
将来の方向性
The Fmoc group, which is used in the synthesis of Fmoc-L-2-Chloro-4-fluorophe, has many beneficial attributes that allow for very rapid and highly efficient synthesis of peptides . This makes it a valuable resource for research in the post-genomic world . The development and use of this Na-protecting group and its adaptation to address the need for more green chemical peptide synthesis processes is a promising future direction .
特性
IUPAC Name |
(2S)-3-(2-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO4/c25-21-12-15(26)10-9-14(21)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOFFSUHDCOUGW-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-2-Chloro-4-fluorophe | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


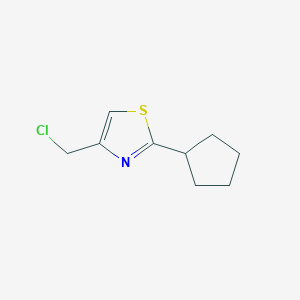
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide](/img/structure/B2814942.png)
![2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide](/img/structure/B2814943.png)

![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide](/img/structure/B2814945.png)
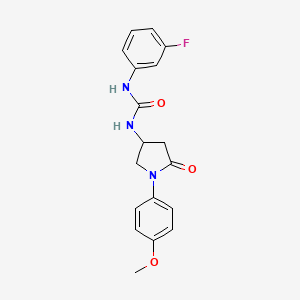
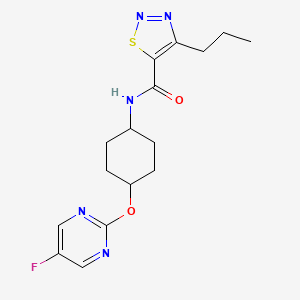
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2814952.png)
![N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814953.png)
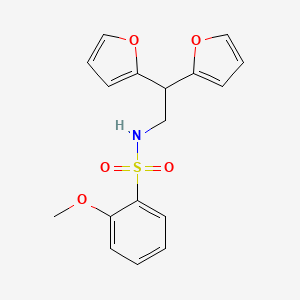
![8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2814956.png)
